8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
- A study by Zagórska et al. (2009) involved synthesizing derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluating their pharmacological properties. These compounds showed potential as 5-HT(1A) receptor ligands and exhibited anxiolytic-like and antidepressant-like activities in preclinical studies, suggesting a basis for future research into their anxiolytic/antidepressant potential (Zagórska et al., 2009).
Molecular Studies and Receptor Affinity
- Another research by Zagórska et al. (2015) synthesized and tested a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones to evaluate their affinity for serotoninergic and dopaminergic receptors. The study identified potent ligands for various receptors, underscoring the relevance of the substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system (Zagórska et al., 2015).
Mesoionic Purinone Analogs
- Research by Coburn and Taylor (1982) on mesoionic purinone analogs, related to the chemical structure of interest, revealed insights into their tautomeric forms and hydrolytic ring-opening reactions. This study contributes to understanding the chemical properties and potential applications of such compounds (Coburn & Taylor, 1982).
Receptor Binding and Phosphodiesterase Activity
- A 2016 study focused on the synthesis and biological evaluation of derivatives of imidazo- and pyrimidino[2,1-f]purines, including compounds with structures similar to 8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These compounds were evaluated for their binding affinities to serotonin and dopamine receptors, as well as for their inhibitory potencies on phosphodiesterases, indicating potential applications in neuroscience and pharmacology (Zagórska et al., 2016).
Purine Derivatives Synthesis
- In a study by Simo et al. (1998), new derivatives of imidazo purine diones, including structures related to the compound , were synthesized, expanding the chemical diversity and potential applications of this class of compounds (Simo et al., 1998).
Properties
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-14(2)12-28-21(29)19-20(25(4)23(28)30)24-22-26(15(3)13-27(19)22)10-9-16-7-8-17(31-5)18(11-16)32-6/h7-8,11,13H,1,9-10,12H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYHNUDYFXBOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC(=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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